molecular formula C8H7N3O2S B13662172 Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Cat. No.: B13662172
M. Wt: 209.23 g/mol
InChI Key: JUCPYCRPELCEMZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with thiazole carboxylates under controlled conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthiazole-4-carboxylic acid
  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
  • Methyl 2-chloro-4-thiazolecarboxylate

Uniqueness

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)6-3-14-7(11-6)5-2-9-4-10-5/h2-4H,1H3,(H,9,10)

InChI Key

JUCPYCRPELCEMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CN=CN2

Origin of Product

United States

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